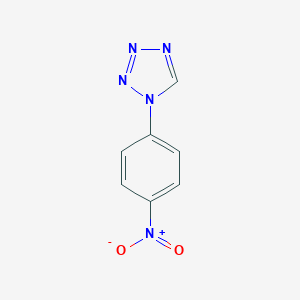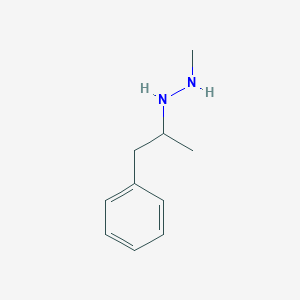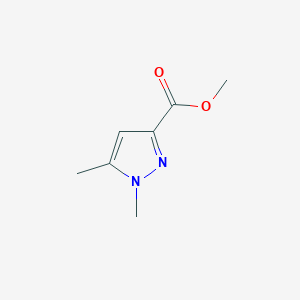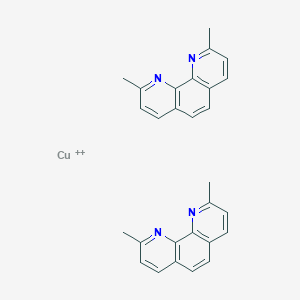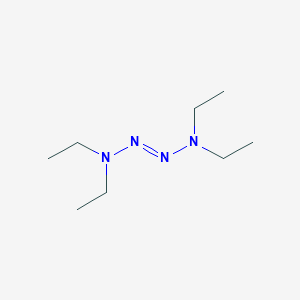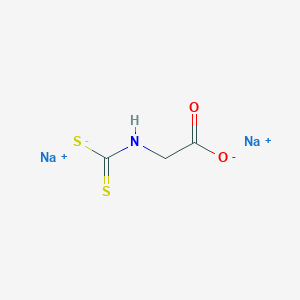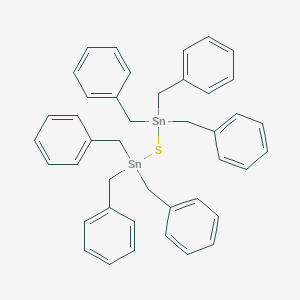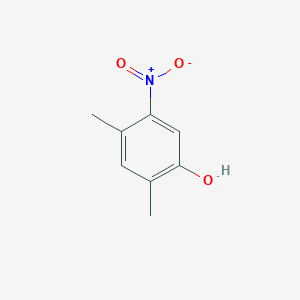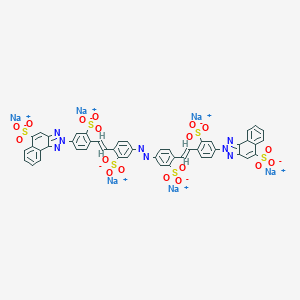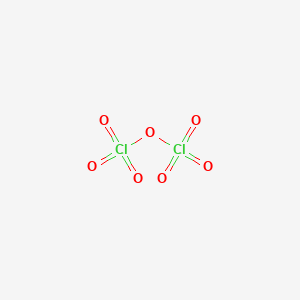
Chlorine heptoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorine heptoxide (Cl2O7) is a highly reactive and unstable compound that belongs to the family of chlorine oxides. It is a colorless, oily liquid that is highly explosive and can decompose violently upon heating or contact with organic matter. Chlorine heptoxide is a potent oxidizing agent and has been extensively studied for its applications in various scientific research fields.
Applications De Recherche Scientifique
Vibrational Spectrum Analysis
Chlorine heptoxide (Cl2O7) has been studied for its vibrational spectrum in different phases. Witt and Hammaker (1973) investigated its infrared and Raman spectra in vapor, liquid, and solid states, focusing on its fundamental vibrations and thermodynamic properties (Witt & Hammaker, 1973).
Pyrolysis and Mass Spectrometry
Fisher (1968) analyzed the pyrolysis of Cl2O7, examining its decomposition products through mass spectrometry. This study provided insights into the bond dissociation energies and ionization potentials of compounds formed during Cl2O7 pyrolysis (Fisher, 1968).
Raman Spectroscopy
Further analysis of the Raman spectrum of Cl2O7 was conducted by Witt and Hammaker (1970), focusing on the skeletal vibrations of the molecule (Witt & Hammaker, 1970).
Industrial Applications
Mendiratta, Dotson, and Brooker (2005) discussed the use of perchlorates, derived from chlorine heptoxide, in various industrial applications such as rocket propellants, explosives, and in oxygen-generation systems (Mendiratta, Dotson, & Brooker, 2005).
Electrochemical Studies
Monteiro et al. (2021) reviewed the electrochemical production of chlorine dioxide from chlorates and hydrogen peroxide, highlighting the relevance of Cl2O7 in the context of water treatment and disinfection (Monteiro et al., 2021).
Alternatives to Chlorine Disinfection
Meireles, Giaouris, and Simões (2016) discussed alternative disinfection methods to chlorine in the fresh-cut industry, highlighting the environmental and health concerns associated with chlorine-based compounds (Meireles, Giaouris, & Simões, 2016).
Sensitivity in Liquid Propellants
Tulis and Erikson (1966) investigated the sensitivity of liquid propellants like chlorine heptoxide, focusing on its behavior under various conditions (Tulis & Erikson, 1966).
Environmental Impact
Mostafa et al. (2018) examined the evolution of chlorine species during electrochlorination, considering the environmental impact of volatile species produced during water treatment processes (Mostafa et al., 2018).
Analytical Methods for Determination
Tzanavaras, Themelis, and Kika (2007) reviewed analytical methods for determining chlorine dioxide, a product of chlorine heptoxide, in various contexts (Tzanavaras, Themelis, & Kika, 2007).
Propriétés
Numéro CAS |
12015-53-1 |
|---|---|
Nom du produit |
Chlorine heptoxide |
Formule moléculaire |
Cl2O7 |
Poids moléculaire |
182.9 g/mol |
Nom IUPAC |
perchloryl perchlorate |
InChI |
InChI=1S/Cl2O7/c3-1(4,5)9-2(6,7)8 |
Clé InChI |
SCDFUIZLRPEIIH-UHFFFAOYSA-N |
SMILES |
O=Cl(=O)(=O)OCl(=O)(=O)=O |
SMILES canonique |
O=Cl(=O)(=O)OCl(=O)(=O)=O |
Autres numéros CAS |
12015-53-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



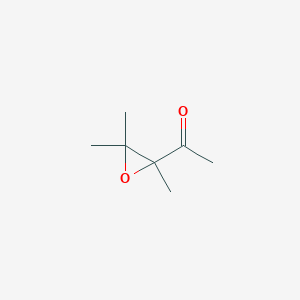
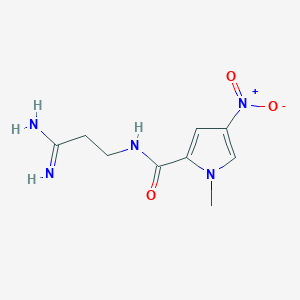
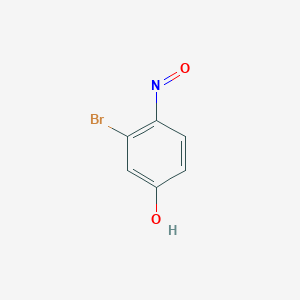
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
